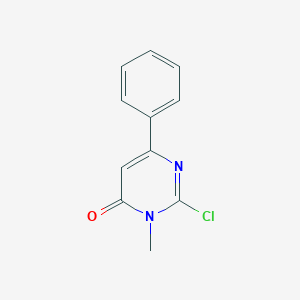
2-(1-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético es un compuesto orgánico caracterizado por su estructura única, que incluye un anillo de pirazol sustituido con grupos dimetoxi-fenil y dimetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético típicamente involucra múltiples pasos. Un método común comienza con la reacción de 1,4-dimetoxi-benceno con formaldehído bajo la acción de haluro de hidrógeno para obtener 2-halometil-1,4-dimetoxi-benceno. Este intermedio luego se hace reaccionar con un reactivo de cianación para formar 2-(2,5-dimetoxi-fenil)acetonitrilo. Finalmente, la hidrólisis del acetonitrilo produce ácido 2,5-dimetoxi-fenilacético .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para obtener rendimientos más altos y rentabilidad. Estos métodos a menudo incluyen el uso de catalizadores y condiciones de reacción controladas para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético tiene varias aplicaciones de investigación científica:
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,5-dimetoxi-fenilacético: Comparte el grupo dimetoxi-fenil pero carece del anillo de pirazol.
3,5-Dimetil-pirazol: Contiene el anillo de pirazol con sustitución de dimetil pero carece de la porción de ácido acético.
Singularidad
El ácido 2-(1-(2,5-dimetoxi-fenil)-3,5-dimetil-1H-pirazol-4-il)acético es único debido a su combinación de características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2-[1-(2,5-dimethoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c1-9-12(8-15(18)19)10(2)17(16-9)13-7-11(20-3)5-6-14(13)21-4/h5-7H,8H2,1-4H3,(H,18,19) |
Clave InChI |
LOKPJTFZDUSGIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=C(C=CC(=C2)OC)OC)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



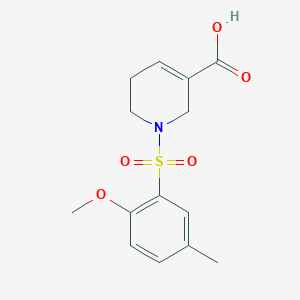
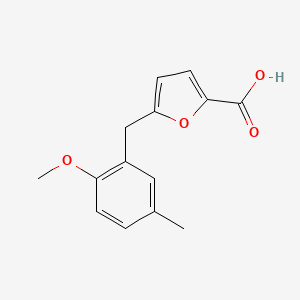

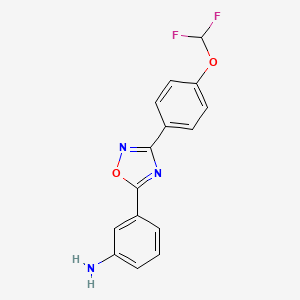
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
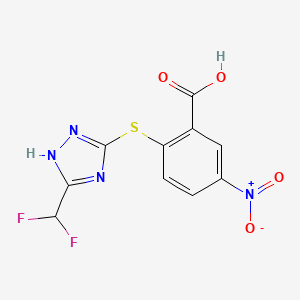
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

![[2,2'-Bipiperidin]-6-one](/img/structure/B11796438.png)
